

(R)-2-benzylsuccinic acid chemical and physical properties

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Compound of Interest

Compound Name: (R)-2-benzylsuccinic acid

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An In-depth Technical Guide to **(R)-2-Benzylsuccinic Acid**: Properties, Synthesis, and Applications

Introduction

(R)-2-Benzylsuccinic acid is a chiral dicarboxylic acid that serves as a valuable building block in organic synthesis and a crucial tool in biochemical research.[1] As the (R)-enantiomer of 2-benzylsuccinic acid, its specific stereochemistry is pivotal for its interaction with biological targets, making it a compound of significant interest for drug development professionals and researchers. This guide provides a comprehensive overview of its chemical and physical properties, discusses its synthesis and applications, and offers insights into its role as a modulator of enzyme activity. Belonging to the class of organic compounds known as phenylpropanoic acids, it contains a benzene ring conjugated to a propanoic acid moiety.[2][3]

Physicochemical and Structural Properties

The distinct chemical structure of **(R)-2-benzylsuccinic acid** dictates its physical properties and biological activity. A summary of its core identifiers and computed properties is presented below.

Property	Value	Source
IUPAC Name	(2R)-2-benzylbutanedioic acid	PubChem[1]
Synonyms	l-benzylsuccinic acid, (R)-2-benzylsuccinic acid	PubChem[1]
CAS Number	21307-97-1	PubChem[1], Sigma-Aldrich
Molecular Formula	C ₁₁ H ₁₂ O ₄	PubChem[1]
Molecular Weight	208.21 g/mol	PubChem[1]
Physical Form	Solid	Sigma-Aldrich
Topological Polar Surface Area	74.6 Å ²	PubChem[1]
pKa (Strongest Acidic)	4.25 (Predicted)	FooDB[3]
Solubility	Soluble in DMSO (≥ 200 mg/mL for the racemate)	AbMole BioScience[4]
Storage	Powder: -20°C (3 years); In solvent: -80°C (1 year)	TargetMol[5]

Structural Identifiers:

- SMILES: C1=CC=C(C=C1)CO)C(=O)O[1]
- InChI: InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)/t9-m/s1[1]
- InChIKey: GTOFKXZQQDSVFH-SECBINFHSA-N[1]

Spectral Analysis and Characterization

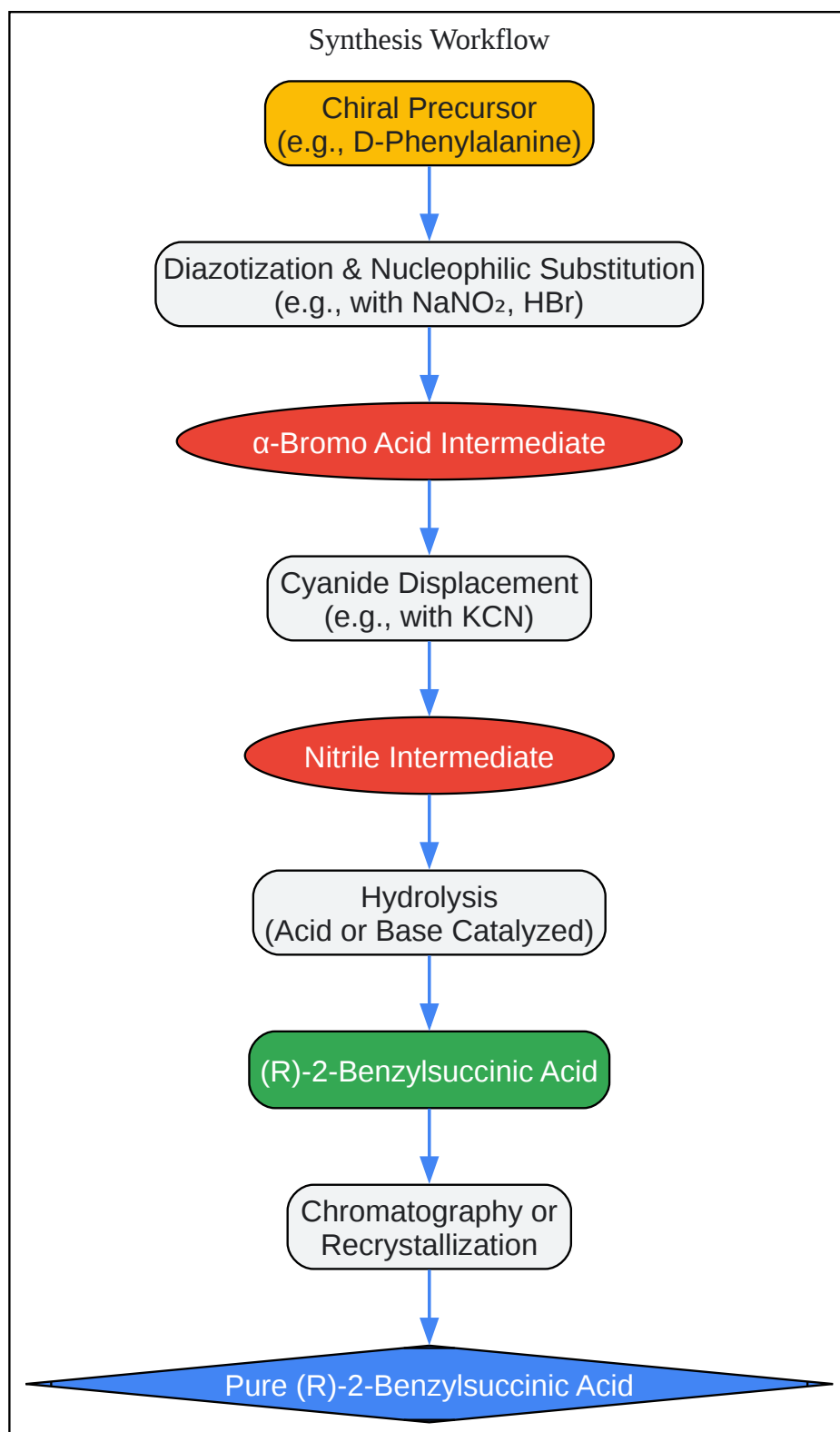
Detailed spectral analysis is essential for the unambiguous identification and quality control of **(R)-2-benzylsuccinic acid**. While specific experimental spectra require laboratory acquisition, the expected spectral features can be predicted based on its molecular structure.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Aromatic protons on the benzyl group would appear in the δ 7.0-7.5 ppm region. The benzylic methylene protons (-CH₂-Ph) and the methylene protons of the succinic acid backbone (-CH₂-COOH) would likely appear as complex multiplets in the δ 2.5-3.5 ppm range. The chiral methine proton (-CH-) would also resonate in this region. The two carboxylic acid protons (-COOH) would typically appear as broad singlets at a downfield chemical shift, often above δ 10 ppm, depending on the solvent used.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides key information about the functional groups present.[6] A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups. A sharp, strong absorption peak around 1700-1725 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid carbonyl groups.[6] C-H stretching vibrations for the aromatic and aliphatic portions would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
- **Mass Spectrometry:** Electron-impact mass spectrometry (EI-MS) can be used to determine the molecular mass and fragmentation pattern.[6] LC-MS data for **(R)-2-benzylsuccinic acid** shows a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 207, confirming the molecular weight of 208.[1]

Synthesis and Methodologies

(R)-2-Benzylsuccinic acid is a chiral molecule, and its stereospecific synthesis is critical for its application in drug development. Asymmetric synthesis is employed to produce the desired enantiomerically pure compound. While specific protocols for the (R)-enantiomer are proprietary or found in specialized literature, a common strategy involves using chiral starting materials. For instance, its enantiomer, (S)-2-benzylsuccinic acid, can be efficiently synthesized from the readily available amino acid L-phenylalanine.[7] A similar pathway using D-phenylalanine could conceptually yield the (R)-enantiomer.

Below is a conceptual workflow for the asymmetric synthesis of **(R)-2-benzylsuccinic acid** from a chiral precursor.



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Caption: Conceptual workflow for the asymmetric synthesis of **(R)-2-benzylsuccinic acid**.

Causality in Experimental Choices: The choice of a chiral pool starting material like D-phenylalanine is crucial as it embeds the required stereochemistry at the outset, guiding the entire synthesis towards the desired (R)-enantiomer. Each subsequent step is chosen to modify the functional groups while preserving this stereocenter. For example, diazotization followed by substitution is a standard method to convert an amino group into other functionalities without racemization if conditions are carefully controlled. Final purification by methods like recrystallization with a chiral resolving agent or chiral chromatography is a self-validating step to ensure high enantiomeric purity.

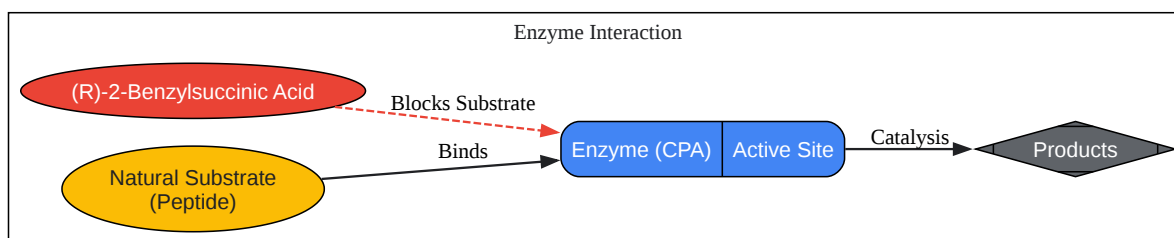
Applications in Research and Drug Development

The primary utility of **(R)-2-benzylsuccinic acid** and its derivatives lies in their ability to act as specific enzyme inhibitors and as versatile intermediates for creating more complex, enantiomerically pure active pharmaceutical ingredients (APIs).^[7]

Enzyme Inhibition: Carboxypeptidase A

2-Benzylsuccinic acid (in its racemic form) is a well-documented, potent inhibitor of carboxypeptidase A (CPA), a zinc-containing metalloenzyme.^{[4][8]} The succinic acid moiety is key to this inhibition, as its carboxylate groups can coordinate with the zinc ion in the enzyme's active site, mimicking the transition state of peptide hydrolysis. This inhibitory action makes it a valuable tool for studying the mechanism of metalloproteases. The racemic mixture has been investigated for its potential in treating neuropathic pain and non-alcoholic steatohepatitis by targeting carboxypeptidases.^[9]

The diagram below illustrates the general mechanism of competitive inhibition, which is characteristic of 2-benzylsuccinic acid's interaction with carboxypeptidase A.



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Caption: Mechanism of competitive inhibition of Carboxypeptidase A (CPA).

Chiral Building Block in Pharmaceutical Synthesis

As a chiral intermediate, **(R)-2-benzylsuccinic acid** is a foundational component for synthesizing complex drug molecules where stereochemistry is critical for efficacy and safety. [7] Its enantiomer, (S)-2-benzylsuccinic acid, is a known intermediate for hypoglycemic drugs such as mitiglinide (KAD-1229), highlighting the pharmaceutical significance of this molecular scaffold. [7][10] The (R)-enantiomer can be similarly utilized in asymmetric synthesis to access other classes of bioactive compounds, extending its utility to materials science for creating biodegradable polymers and to cosmetics for enhancing product formulations. [7]

Safety, Handling, and Storage

Proper handling and storage are imperative to maintain the integrity and stability of **(R)-2-benzylsuccinic acid**.

- **Storage Conditions:** For long-term storage, the solid powder should be kept at -20°C for up to three years. [5][11] For short-term storage, it can be sealed in a dry, room-temperature environment. Solutions prepared in solvents like DMSO should be stored at -80°C and are typically stable for up to one year. [5][11]
- **Safety Precautions:** The compound is associated with the GHS07 pictogram, indicating it can be harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332). Standard

laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

(R)-2-Benzylsuccinic acid is more than a simple organic molecule; it is a precision tool for scientific discovery and a key component in the development of advanced materials and therapeutics. Its well-defined stereochemistry, coupled with the reactive handles of its two carboxylic acid groups, provides a versatile platform for researchers. From probing the active sites of metalloenzymes to constructing complex, enantiomerically pure pharmaceuticals, the applications of **(R)-2-benzylsuccinic acid** are both significant and expanding, underscoring its importance to the scientific community.

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